molecular formula C27H24N2O4S B295636 2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295636
M. Wt: 472.6 g/mol
InChI Key: OCLYNPYGBUJXQQ-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is known for its diverse range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, studies suggest that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. Additionally, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to modulate the activity of various enzymes, including COX-2 and MMP-9. In vivo studies have also shown its ability to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-inflammatory, antitumor, and antiviral properties, making it a versatile tool for researchers. Additionally, the compound is relatively easy to synthesize and can be purified using various techniques.
One of the limitations of using this compound in lab experiments is its potential toxicity. While studies have shown that the compound is relatively safe, further research is needed to fully understand its toxicity profile. Additionally, the compound is not readily available commercially, which can make it difficult for researchers to obtain.

Future Directions

There are several future directions for research on 2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the development of analogs with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of science. Finally, research is needed to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a multi-step process that involves the condensation of 2-aminothiazole and 2-mercaptobenzimidazole in the presence of an acid catalyst. The resulting intermediate is then reacted with 4-(2-methyl-3-phenoxypropoxy)benzaldehyde to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

2-[3-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines. It has also been investigated for its antitumor properties, with studies showing its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its antiviral activity, with research indicating its potential as a therapeutic agent against viral infections.

properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

(2Z)-2-[[3-methoxy-4-(2-methyl-3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H24N2O4S/c1-18(16-32-20-8-4-3-5-9-20)17-33-23-13-12-19(14-24(23)31-2)15-25-26(30)29-22-11-7-6-10-21(22)28-27(29)34-25/h3-15,18H,16-17H2,1-2H3/b25-15-

InChI Key

OCLYNPYGBUJXQQ-MYYYXRDXSA-N

Isomeric SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC

SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Canonical SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Origin of Product

United States

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